molecular formula C14H18O2 B14709397 4-tert-Butylphenyl 2-methylprop-2-enoate CAS No. 13101-33-2

4-tert-Butylphenyl 2-methylprop-2-enoate

Cat. No.: B14709397
CAS No.: 13101-33-2
M. Wt: 218.29 g/mol
InChI Key: YGORIHPOKIPFHI-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C14H18O2. It is an ester formed from 4-tert-butylphenol and methacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl 2-methylprop-2-enoate typically involves the esterification of 4-tert-butylphenol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

    Oxidation: Formation of 4-tert-butylbenzoic acid or 4-tert-butylacetophenone.

    Reduction: Formation of 4-tert-butylphenyl methanol.

    Substitution: Formation of 4-tert-butyl-2-nitrophenyl 2-methylprop-2-enoate or 4-tert-butyl-2-bromophenyl 2-methylprop-2-enoate.

Scientific Research Applications

4-tert-Butylphenyl 2-methylprop-2-enoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.

    Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzyme-catalyzed reactions.

    Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenyl 2-methylprop-2-enoate primarily involves its reactivity as an ester. The ester group can undergo hydrolysis in the presence of acids or bases, leading to the formation of 4-tert-butylphenol and methacrylic acid. The aromatic ring can participate in electrophilic substitution reactions, while the ester group can be involved in polymerization reactions, contributing to the formation of polymer chains.

Comparison with Similar Compounds

    4-tert-Butylphenyl acetate: An ester formed from 4-tert-butylphenol and acetic acid.

    4-tert-Butylphenyl methacrylate: Similar to 4-tert-Butylphenyl 2-methylprop-2-enoate but with a different ester group.

    4-tert-Butylphenyl acrylate: An ester formed from 4-tert-butylphenol and acrylic acid.

Comparison: this compound is unique due to its specific ester group derived from methacrylic acid, which imparts distinct polymerization properties. Compared to 4-tert-Butylphenyl acetate, it has a higher reactivity in polymerization reactions. Its structure allows for the formation of polymers with enhanced mechanical and thermal properties, making it valuable in materials science and industrial applications.

Properties

CAS No.

13101-33-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4-tert-butylphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C14H18O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h6-9H,1H2,2-5H3

InChI Key

YGORIHPOKIPFHI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C

Related CAS

29696-27-3

Origin of Product

United States

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